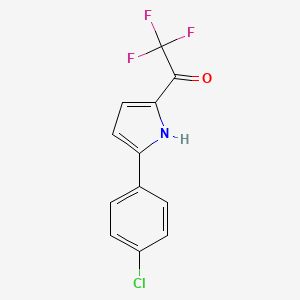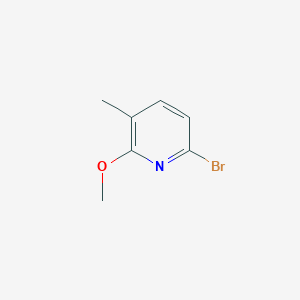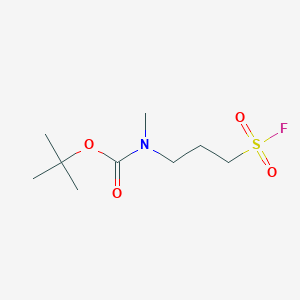
tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a tert-butyl group, a fluorosulfonyl group, and a propyl chain, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorosulfonyl-containing reagent. One common method is the reaction of tert-butyl carbamate with 3-(fluorosulfonyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved product quality.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the fluorosulfonyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Carbamates are known for their use in pharmaceuticals, particularly as enzyme inhibitors.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The fluorosulfonyl group can participate in nucleophilic substitution reactions, further modifying the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the fluorosulfonyl group.
tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate: Contains a fluorobenzamido group instead of a fluorosulfonyl group.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: Features a bromo-oxocyclohexyl group.
Uniqueness
tert-Butyl (3-(fluorosulfonyl)propyl)(methyl)carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and allows for specific chemical transformations that are not possible with other carbamates.
Propiedades
Fórmula molecular |
C9H18FNO4S |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
tert-butyl N-(3-fluorosulfonylpropyl)-N-methylcarbamate |
InChI |
InChI=1S/C9H18FNO4S/c1-9(2,3)15-8(12)11(4)6-5-7-16(10,13)14/h5-7H2,1-4H3 |
Clave InChI |
YGRDOGNBWCSSJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)


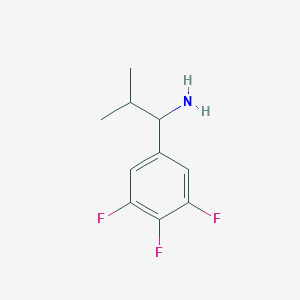
![Benzo[h]quinolin-7-ylboronic acid](/img/structure/B12966593.png)
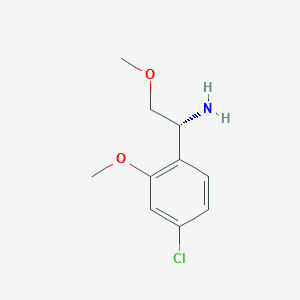

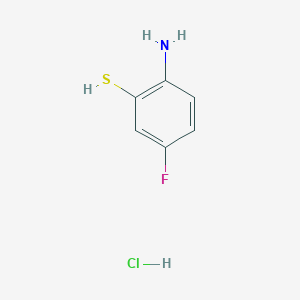
![6-methoxy-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12966618.png)

